4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate, belongs to the class of organic compounds called gamma-keto acids and derivatives. These are organic acids containing an aldehyde group substituted with a keto group on the fourth carbon atom (C4) [Human Metabolome Database, ]. It is functionally related to glutaric acid and exists in all living organisms, ranging from bacteria to plants and humans [Human Metabolome Database, ].
4-Hydroxy-2-oxoglutaric acid has been detected in trace amounts in certain foods, including duck, chicken, and pork [Human Metabolome Database, ]. This suggests its potential application as a biomarker for the consumption of these specific food sources. However, further research is needed to validate its efficacy and develop reliable detection methods.
Research suggests a potential link between 4-hydroxy-2-oxoglutaric acid and the metabolic disorder hyperornithinemia with gyrate atrophy (HOGA) [Human Metabolome Database, ]. HOGA is a rare autosomal recessive disorder characterized by elevated levels of ornithine, an amino acid, in the blood and cerebrospinal fluid. While the exact role of 4-hydroxy-2-oxoglutaric acid in HOGA pathogenesis remains unclear, ongoing research is exploring its potential involvement.
2-Hydroxy-4-oxopentanedioic acid, commonly referred to as 4-hydroxy-2-oxoglutaric acid, is an organic compound classified within the gamma-keto acids and derivatives. Its molecular formula is and it features both hydroxy and oxo functional groups at the 2- and 4-positions of a pentanedioic acid backbone. This compound is significant in various metabolic pathways across different organisms, including bacteria, plants, and humans, indicating its fundamental role in biological processes .
The most intriguing aspect of 4-hydroxy-2-KG lies in its potential biological role. Studies suggest its involvement in the metabolic disorder hyperornithinemia with gyrate atrophy (hoga) []. However, the precise mechanism by which it contributes to this condition remains unclear and necessitates further investigation.
This compound exhibits notable biological activity, particularly in amino acid metabolism. It plays a crucial role in the glyoxylate cycle and dicarboxylate metabolism, facilitating the conversion of substrates into energy. Additionally, it has been implicated in metabolic pathways that are essential for cellular respiration, suggesting its importance during stress responses such as the SOS response in cells .
Synthesis of 4-hydroxy-2-oxoglutaric acid can be achieved through various methods:
4-Hydroxy-2-oxoglutaric acid has several applications across different fields:
Interaction studies have highlighted the role of 4-hydroxy-2-oxoglutaric acid in various biochemical pathways:
Several compounds share structural or functional similarities with 4-hydroxy-2-oxoglutaric acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Oxoglutaric Acid | A key intermediate in the Krebs cycle; lacks hydroxy group at position 4. | |
Dihydroxyacetone | A simpler structure involved in carbohydrate metabolism; lacks dicarboxylic nature. | |
Alpha-Ketoglutaric Acid | Another important metabolite involved in energy production; similar reactivity but different functional groups. |
The unique combination of hydroxy and oxo groups in 4-hydroxy-2-oxoglutaric acid contributes to its distinctive reactivity and role within metabolic pathways compared to similar compounds. Its specific involvement in both amino acid metabolism and its dual functionality as a keto acid makes it particularly valuable for biochemical applications.